普瓦醌A

描述

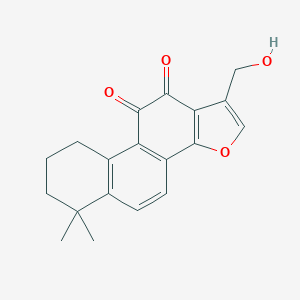

Przewaquinone A is a compound that has been isolated from the extract of Salvia miltiorrhiza, a plant known for its medicinal properties. It has been the subject of research due to its potential biological activities, including its algicidal effects on harmful algal blooms caused by Microcystis aeruginosa. The compound has been identified through various spectral analyses and has shown to be effective in inhibiting the growth of this algae at certain concentrations .

Synthesis Analysis

The synthesis of Przewaquinone A involves high-speed countercurrent chromatography (HSCCC), which is a method used to purify compounds from crude extracts. In one study, this technique was applied to Salvia miltiorrhiza Bunge extract, resulting in a high purity yield of Przewaquinone A. The process utilized a specific solvent system to achieve a 98% pure compound with a recovery rate of 93.7% from the crude sample .

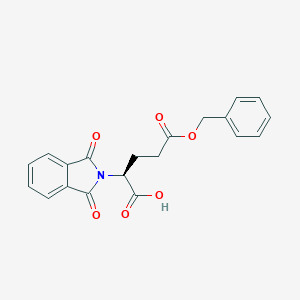

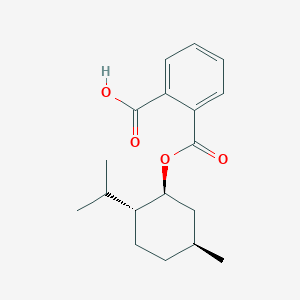

Molecular Structure Analysis

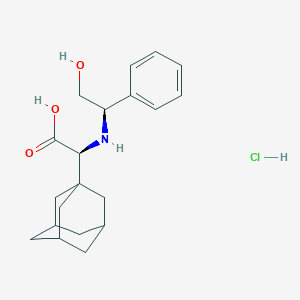

The molecular structure of Przewaquinone A has been elucidated using various spectroscopic methods. Identification was performed by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and fast atom bombardment mass spectrometry (FAB-MS). These techniques have provided detailed information about the molecular framework and functional groups present in Przewaquinone A .

Chemical Reactions Analysis

Przewaquinone A has been used as a core molecule for further chemical modifications. For instance, it has been conjugated with polyethylene glycol (PEG) through amino acids and tripeptides spacers to enhance its drug-like properties. This modification has led to the creation of PEG-przewaquinone A conjugations with improved water solubility, drug loading ability, and in vivo slow-release quality. These derivatives have been evaluated for their protective effects in a rat model of brain ischemia-reperfusion, with some showing significant efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of Przewaquinone A have been influenced by its molecular structure. The compound's solubility, stability, and reactivity are determined by its functional groups and overall molecular conformation. The HSCCC method used for its purification takes advantage of these properties to separate Przewaquinone A from other components in the extract. The high purity of the compound obtained indicates its distinct physical and chemical characteristics that allow for such separation .

科学研究应用

Application in Cancer Research

- Specific Scientific Field: Cancer Research

- Summary of the Application: Przewaquinone A, specifically Neoprzewaquinone A (NEO), an active component of Salvia miltiorrhiza, has been found to inhibit the growth, migration, and Epithelial-Mesenchymal Transition (EMT) in the triple-negative breast cancer cell line, MDA-MB-231 .

- Methods of Application or Experimental Procedures: The study involved molecular docking simulations that revealed NEO enters the PIM1 pocket, triggering multiple interaction effects. Western blot analysis was used to show that both NEO and SGI-1776 (a specific PIM1 inhibitor), inhibited ROCK2/STAT3 signaling in MDA-MB-231 cells .

- Results or Outcomes: The study found that NEO potently inhibits PIM1 kinase at nanomolar concentrations and significantly suppresses the growth, migration, and EMT in the triple-negative breast cancer cell line, MDA-MB-231 .

Application in Cardiovascular Research

- Specific Scientific Field: Cardiovascular Research

- Summary of the Application: NEO has been found to promote smooth muscle relaxation .

- Methods of Application or Experimental Procedures: The study showed that NEO and SGI-1776 significantly reduce intraocular pressure (IOP) in normal rabbits and relax pre-restrained thoracic aortic rings in rats .

- Results or Outcomes: The study concluded that NEO relaxes smooth muscles mainly by targeting PIM1 and inhibiting ROCK2/STAT3 signaling, and that PIM1 may be an effective target for IOP and other circulatory diseases .

Application in Neuroprotection

- Specific Scientific Field: Neurology

- Summary of the Application: Przewaquinone A has been found to have a protective effect in a rat model of brain ischemia-reperfusion .

- Methods of Application or Experimental Procedures: The study involved the synthesis of PEG-amino acid-Przewaquinone A conjugations and their application in a rat model of brain ischemia-reperfusion .

- Results or Outcomes: The study found that these conjugations had physicochemical properties that contributed to a protective effect in the rat model .

Application in Pharmacology

- Specific Scientific Field: Pharmacology

- Summary of the Application: A previously undescribed compound, tetrahydroneoprzewaquinone A, has been found in Salvia miltiorrhiza Bunge, from which Przewaquinone A is also derived .

- Methods of Application or Experimental Procedures: The study involved a systematic phytochemical investigation of Salvia miltiorrhiza Bunge .

- Results or Outcomes: The study found that tetrahydroneoprzewaquinone A can inhibit the proliferation of MV-4-11, TMD-8, MOLM-13, and H460 cell lines with IC50 values of 2.21 μM, 2.48 μM, 3.39 μM, and 2.02 μM respectively .

属性

IUPAC Name |

1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHVTERMWMYLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101345818 | |

| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Przewaquinone A | |

CAS RN |

76843-23-7 | |

| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)